VEGFR-2/c-Met-IN-1
Description
VEGFR-2/c-Met-IN-1 is a dual tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). These receptors are critical mediators of tumor angiogenesis, proliferation, and metastasis. This compound exhibits inhibitory activity against VEGFR-2 and c-Met with IC50 values of 138 nM and 74 nM, respectively, demonstrating potent antitumor effects in preclinical studies .
Properties
Molecular Formula |
C23H16N4O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33) |
InChI Key |
PGDNXOPWONVEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2/c-Met-IN-1 typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
VEGFR-2/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific chemical transformations. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
VEGFR-2/c-Met-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and c-Met pathways.
Biology: Employed in cell-based assays to investigate the effects of dual inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating various cancers, given its ability to inhibit angiogenesis and tumor growth.
Industry: Utilized in the development of new anticancer drugs and in drug screening assays to identify novel inhibitors
Mechanism of Action
VEGFR-2/c-Met-IN-1 exerts its effects by binding to the ATP-binding sites of both VEGFR-2 and c-Met receptors. This binding inhibits the kinase activity of these receptors, thereby blocking the downstream signaling pathways involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 prevents the formation of new blood vessels, while the inhibition of c-Met disrupts cell proliferation and survival signals .
Comparison with Similar Compounds
Sorafenib
- VEGFR-2 Inhibition : Sorafenib is a benchmark VEGFR-2 inhibitor with an IC50 of 48.16 nM , outperforming this compound in single-target potency . However, it lacks c-Met inhibition, limiting its efficacy in c-Met-driven tumors.
- Cytotoxicity: While less cytotoxic than compound 8d in hepatocellular carcinoma (HepG2 IC50 = 48.16 nM vs. 8d’s 2.43 µM), its mechanism is primarily antiangiogenic .
Compound 8d
c-met-IN-1
Foretinib
- Dual Inhibition : Molecular docking studies reveal Foretinib’s binding mode to VEGFR-2 is comparable to this compound (RMSD = 1.01–1.2 Å), validating its use as a reference standard .
Advantages of Dual Inhibition
This compound’s dual mechanism addresses crosstalk between angiogenesis (VEGFR-2) and metastatic pathways (c-Met), which single-target agents like sorafenib or c-met-IN-1 cannot . While its VEGFR-2 IC50 is higher than sorafenib’s, its c-Met inhibition (IC50 = 74 nM) provides a synergistic antitumor effect, as demonstrated in compound 8d’s cytotoxicity despite moderate VEGFR-2 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
